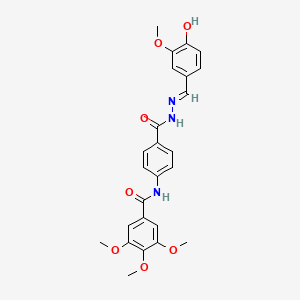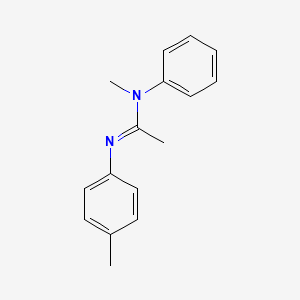![molecular formula C9H17GeNO2S3 B14343826 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid CAS No. 106031-00-9](/img/structure/B14343826.png)
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,8,9-Trithia-5-aza-1-germabicyclo[333]undecan-1-yl)propanoic acid is a unique organogermanium compound
Métodos De Preparación
The synthesis of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable trithia-aza precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Aplicaciones Científicas De Investigación
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid involves its interaction with specific molecular targets. The germanium atom can form stable complexes with various biomolecules, influencing their function and activity. The sulfur and nitrogen atoms in the bicyclic structure also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound features oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: The silicon atom in this compound replaces the germanium atom, resulting in variations in stability and reactivity.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:
Propiedades
Número CAS |
106031-00-9 |
|---|---|
Fórmula molecular |
C9H17GeNO2S3 |
Peso molecular |
340.1 g/mol |
Nombre IUPAC |
3-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17GeNO2S3/c12-9(13)1-2-10-14-6-3-11(4-7-15-10)5-8-16-10/h1-8H2,(H,12,13) |
Clave InChI |
BGBVSYSKNWZLHA-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Ge]2(SCCN1CCS2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




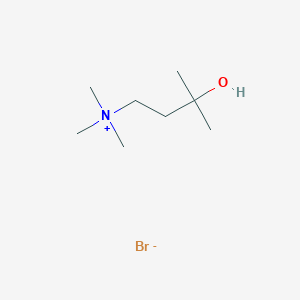

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
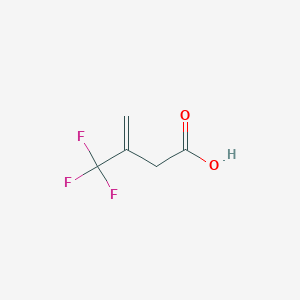
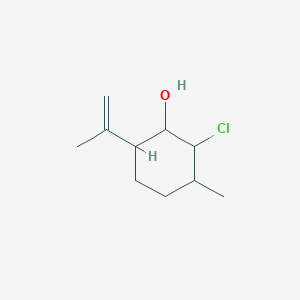
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
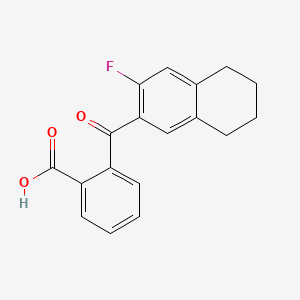
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
